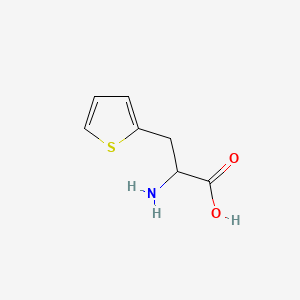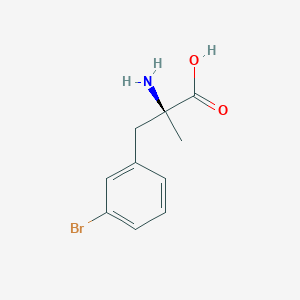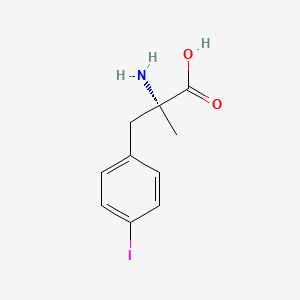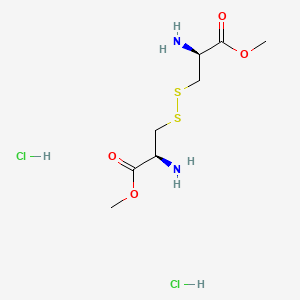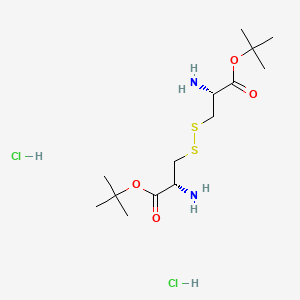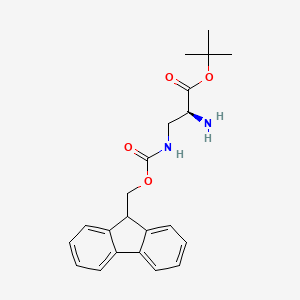
H-L-Dap(fmoc)-otbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester is a derivative of 2,3-diaminopropanoic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group.
Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution, where the protective groups are used to prevent side reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale SPPS, where automated synthesizers are used to produce peptides efficiently. The protective groups are removed after the synthesis is complete to yield the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl ester group.
Carbodiimides: Used as coupling agents to facilitate the formation of peptide bonds.
Major Products Formed:
Peptides: The primary products formed from the reactions involving this compound are peptides, which are chains of amino acids linked by peptide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including the development of biosensors and diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the efficient production of peptides. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed after the synthesis is complete to yield the desired peptide.
Vergleich Mit ähnlichen Verbindungen
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
Uniqueness: The compound is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability during the synthesis process, while the tert-butyl ester group ensures that the carboxyl group remains protected until the desired peptide is formed.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZCRQHFXJCDY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
